Tbpb

概要

説明

Tert-Butyl peroxybenzoate (TBPB) is an organic compound with the formula C6H5CO3CMe3 (Me = CH3). It is the most widely produced perester and an ester of peroxybenzoic acid (C6H5CO3H). TBPB is often used as a radical initiator in polymerization reactions, such as the production of LDPE from ethylene, and for crosslinking, such as for unsaturated polyester resins .

Synthesis Analysis

A standard procedure for the preparation of peresters is the acylation of tert-butyl hydroperoxide with benzoyl chloride. In the reaction, a large excess of tert-butyl hydroperoxide is used and the hydrogen chloride formed is removed in vacuo, whereby a virtually quantitative yield is obtained .

Molecular Structure Analysis

The crystal structure analysis of the semiclathrate hydrate of TBPB has revealed that it has an orthorhombic structure, with the space group Pmma, and unit cell parameters a = 21.065 (5), b = 12.657 (3) and c = 11.992 (3) Å. The chemical formula is TBPB·38H2O .

Physical And Chemical Properties Analysis

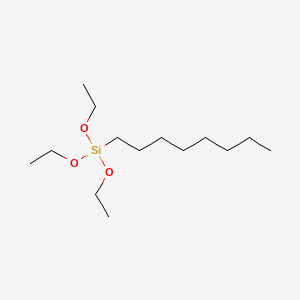

TBPB is a pale yellow liquid and is exclusively encountered as a solution in solvents such as ethanol or phthalate. As a peroxo compound, TBPB contains about 8.16 wt% of active oxygen and has a self-accelerating decomposition temperature (SADT) of about 60 °C .

科学的研究の応用

Methods and Technical Details

The quantity of TBPB used for curing unsaturated polyester resins is about 1-2%. It is encountered as a solution in solvents like ethanol or phthalate, with a self-accelerating decomposition temperature (SADT) of about 60°C .

Methods and Technical Details

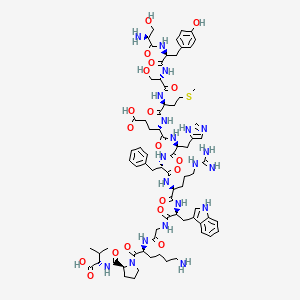

TBDTs are involved in the transport of essential nutrients like iron and nickel, which are crucial for bacterial growth. They are considered excellent candidates for vaccine development due to their protective immunogenicity .

Results and Outcomes: The application of TBDTs in vaccine development has been investigated, with the potential to significantly decrease bacterial virulence through gene mutation .

Methods and Technical Details: The reaction is compatible with electron-donating and halogen groups, offering excellent atom utilization and chemical selectivity .

Results and Outcomes: The synthesized compounds can further apply to the preparation of lactone, piperidine, tetrazole, and oxazole, expanding the scope of organic synthesis .

Methods and Technical Details: The reaction of TBPB with ammonia or amines yields excellent results without the need for additional catalysts or solvents .

Results and Outcomes: This method offers a straightforward approach to amide synthesis, which is a fundamental reaction in organic chemistry with high yields .

Methods and Technical Details: The crosslinking process involves the formation of covalent bonds between polymer chains, facilitated by TBPB, which initiates the radical reactions necessary for this process .

Results and Outcomes: The crosslinking results in materials with enhanced mechanical properties and chemical resistance, suitable for various industrial applications .

Methods and Technical Details: The polymerization reactions initiated by TBPB are conducted under controlled temperatures and pressures to achieve the desired polymer characteristics .

Results and Outcomes: The use of TBPB in polymerization reactions leads to the production of polymers with specific molecular weights and structural properties, tailored for their end-use applications .

Methods and Technical Details

The process involves pressing a heated compound into a mould at temperatures ranging from 130-160°C . TBPB acts as a curing agent, with usage levels of 1-2% as supplied .

Results and Outcomes: The result is a highly durable and heat-resistant product with a “shelf life” (gel time of resin + peroxide) of several months at ambient temperature, depending on the resin type .

Methods and Technical Details: In this reaction, a large excess of tert-butyl hydroperoxide is used, and the hydrogen chloride formed is removed in vacuo to obtain a virtually quantitative yield .

Results and Outcomes: This synthesis method provides a safe and efficient way to produce TBPB, which is essential for various industrial applications .

Methods and Technical Details: It is used to initiate radical reactions under controlled conditions, which is crucial for the formation of complex molecular structures .

Methods and Technical Details: TBPB is added to the resin formulation to initiate the crosslinking process, which enhances the adhesive’s strength and durability .

Results and Outcomes: The coatings and adhesives produced using TBPB exhibit improved performance characteristics, such as resistance to heat and chemicals .

Methods and Technical Details: Proper storage and handling procedures are implemented to prevent the decomposition of TBPB, which can lead to hazardous situations .

Results and Outcomes: Following safety guidelines ensures the safe use of TBPB in various applications without compromising the health and safety of workers .

Methods and Technical Details: Studies involve analyzing the decomposition products of TBPB, such as carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene .

Results and Outcomes: Understanding the environmental impact helps in developing safer and more sustainable industrial practices involving TBPB .

Methods and Technical Details: The radical initiation property of TBPB is harnessed to polymerize complex monomers, creating materials with unique properties like high thermal stability and mechanical strength .

Results and Outcomes: The materials synthesized using TBPB exhibit superior performance characteristics, making them suitable for high-end applications where durability and reliability are paramount .

Methods and Technical Details: TBPB’s radical initiation capability facilitates the creation of complex molecular structures that serve as building blocks for various drugs .

Results and Outcomes: The intermediates produced are essential for the development of new medications, contributing to the advancement of medical treatments .

Methods and Technical Details: TBPB can initiate radical reactions that break down harmful compounds, reducing their toxicity and environmental impact .

Results and Outcomes: This application has the potential to improve the cleanliness of water and soil environments, aiding in the restoration of ecosystems .

Methods and Technical Details: The radical initiation process ensures that the packaging material has the necessary barrier properties to protect food from contamination .

Results and Outcomes: The result is safe and durable packaging that extends the shelf life of food products while maintaining their quality .

Methods and Technical Details: The controlled radical reactions initiated by TBPB help in creating electrode materials with high conductivity and charge storage capacity .

Results and Outcomes: Energy storage devices made with these materials show improved efficiency and longevity, which is critical for portable electronics and electric vehicles .

Methods and Technical Details: TBPB’s ability to initiate polymerization at the nanoscale allows for the precise control over the size and distribution of nanoparticles .

Results and Outcomes: Nanomaterials produced with TBPB exhibit unique properties, such as enhanced reactivity and strength, opening up new possibilities in various technological advancements .

Safety And Hazards

特性

IUPAC Name |

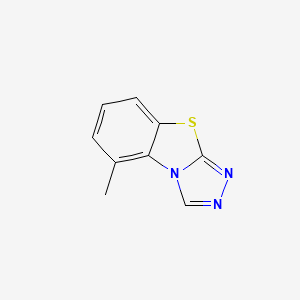

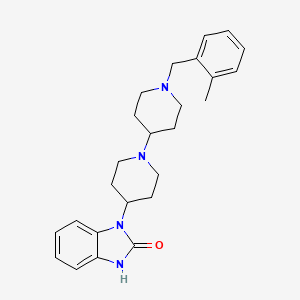

3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPKTBMRVATCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tbpb | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。